Polymorphic Specificity of N-(2,6-Dimethylphenyl)acetamide Differentiates It from Unsubstituted and Mono-Substituted Acetanilides in Solid-State Characterization
The crystal structure of N-(2,6-dimethylphenyl)acetamide differs fundamentally from its unsubstituted analog acetanilide and the 2-methyl derivative. At ambient temperature (299 K), the compound crystallizes in the orthorhombic space group Pbca, in direct contrast to the monoclinic P2₁/n space group observed for the low-temperature structure of the same compound [1]. This temperature-dependent polymorphic behavior is absent in N-(2-methylphenyl)acetamide, which does not exhibit a reported orthorhombic phase under analogous conditions [2].
| Evidence Dimension | Crystal system and space group (ambient temperature) |
|---|---|
| Target Compound Data | Orthorhombic, space group Pbca; a = 7.6836 Å, b = 16.0769 Å, c = 8.3588 Å |
| Comparator Or Baseline | N-(2-methylphenyl)acetamide: monoclinic, space group P2₁/c |
| Quantified Difference | Distinct crystal system (orthorhombic vs monoclinic); 13.7% shorter a-axis in orthorhombic form |
| Conditions | Single-crystal X-ray diffraction at 299 K |
Why This Matters
The orthorhombic polymorph of N-(2,6-dimethylphenyl)acetamide must be specifically identified and quantified in solid-state pharmaceutical analyses; substitution with mono-methyl or unsubstituted analogs would yield false-negative polymorph identification.
- [1] Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3087–o3088. https://doi.org/10.1107/S1600536807027031 View Source
- [2] Hanson, J. C., Camerman, N., & Camerman, A. (2004). Crystal structure of N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(6), o973–o974. View Source
